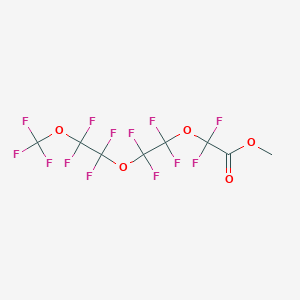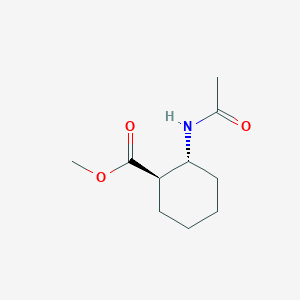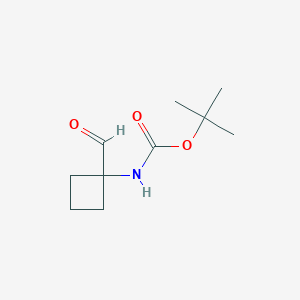
Perfluorométhyl-3,6,9-trioxadécanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the generation of difluorocarbene, a highly reactive intermediate. For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as an efficient source of difluorocarbene under specific conditions, exhibiting reactivity comparable to that of other difluorocarbene sources (Eusterwiemann, Martínez, & Dolbier, 2012). This reactivity is crucial for the synthesis of complex fluorinated compounds, including the one .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the compound's physical and chemical properties due to fluorine's electronegativity. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed insights into the arrangement of atoms within the molecule and the electronic environment influenced by fluorination.
Chemical Reactions and Properties
Fluorinated compounds participate in various chemical reactions, utilizing the unique reactivity of fluorine atoms. For example, the presence of fluorine can enhance the compound's electrophilicity, making it a reactive partner in nucleophilic substitution reactions. Additionally, the introduction of fluorine atoms can lead to increased stability of certain intermediates, facilitating reactions that are otherwise challenging.
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are markedly influenced by the fluorine content. Fluorination can increase thermal and chemical stability, making these compounds suitable for applications requiring high performance under extreme conditions. Moreover, the specific arrangement of fluorine atoms can affect the compound's phase behavior, including its liquid crystalline properties.
Chemical Properties Analysis
The chemical properties of fluorinated compounds are distinguished by their reactivity and stability. Fluorine atoms can alter the acidity and basicity of adjacent functional groups, influence stereochemical outcomes of reactions, and affect the compound's overall reactivity pattern. The ability of fluorinated compounds to participate in unique chemical transformations makes them valuable tools in organic synthesis and material science.
For more information on the synthesis, structure, and properties of fluorinated compounds, references to scientific research are provided:
- Synthesis and reactivity: (Eusterwiemann, Martínez, & Dolbier, 2012).
- Structural analysis and physical properties: Due to the specificity of the compound , direct references to its molecular structure analysis and physical properties are not available. However, the general principles applied to fluorinated compounds offer insights into these aspects.
Applications De Recherche Scientifique
Synthèse Organique
En tant que composé fluoré polyvalent, le perfluorométhyl-3,6,9-trioxadécanoate sert de réactif précieux en synthèse organique . Sa réactivité chimique et sa sélectivité distinctes permettent aux chimistes d'explorer la création de nouveaux composés avec des propriétés sur mesure, repoussant les limites de la découverte scientifique .
Remplacement des PFAS traditionnels
Peu d'études sont disponibles sur les effets environnementaux et toxicologiques des acides perfluoroalkyl éther carboxyliques (PFECA), tels que GenX, qui remplacent les PFAS traditionnels dans les processus de fabrication .
Étude de toxicité et de toxicocinétique
Pour collecter des données initiales sur la toxicité et la toxicocinétique d'un PFECA à chaîne plus longue, des rats Sprague Dawley mâles et femelles ont été exposés à l'acide perfluoro- (2,5,8-triméthyl-3,6,9-trioxadodécanoïque) (HFPO-TeA) par gavage oral pendant cinq jours sur plusieurs niveaux de dose .
Dysrégulation hormonale thyroïdienne
Pour le niveau de dose de 17 mg/kg/jour, les concentrations d'hormones thyroïdiennes T3 et T4 ont été significativement réduites . Les preuves de dysrégulation hormonale thyroïdienne suggèrent que le PFECA de remplacement HFPO-TeA induit une réponse d'exposition complexe et toxique chez les rongeurs .
Analyse non ciblée (NTA)
L'analyse non ciblée des extractions de plasma et de l'essai d'hépatocytes in vitro a révélé la présence d'un autre oligomère GenX, l'acide perfluoro- (2,5-diméthyl-3,6-dioxanonanoïque) (HFPO-TA) .
Propriétés
IUPAC Name |
methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O5/c1-23-2(22)3(9,10)24-4(11,12)5(13,14)25-6(15,16)7(17,18)26-8(19,20)21/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFGKFMVGHXGNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F13O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377688 |
Source


|
| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169289-58-1 |
Source


|
| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 169289-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)



![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
